molecular formula C15H24O2 B12314821 7-(2-Hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol

7-(2-Hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol

Cat. No.: B12314821
M. Wt: 236.35 g/mol
InChI Key: SYQJVLQILKBDAA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4beta,12-dihydroxyguaian-6,10-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4beta,12-dihydroxyguaian-6,10-diene include:

  • Alisol B 23-acetate
  • Alisol B
  • Alismol
  • 10-O-methyl-alismoxide
  • Alismoxide
  • 11-deoxyalisol C
  • 13beta,17beta-epoxyalisol B 23-acetate
  • Alisol C 23-acetate
  • Alisolide
  • 16beta-methoxyalisol B

Uniqueness

What sets 4beta,12-dihydroxyguaian-6,10-diene apart from these similar compounds is its unique combination of hydroxyl groups at the 4beta and 12 positions, which contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol

InChI

InChI=1S/C15H24O2/c1-10-5-6-11(14(2,3)16)9-13-12(10)7-8-15(13,4)17/h9,12-13,16-17H,1,5-8H2,2-4H3

InChI Key

SYQJVLQILKBDAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C1C=C(CCC2=C)C(C)(C)O)O

Origin of Product

United States

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